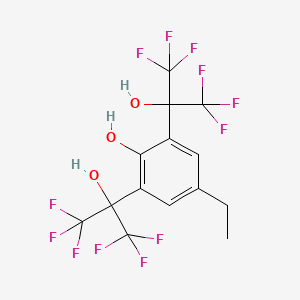

4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Éthyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol: est un dérivé phénolique fluoré. Ce composé est connu pour sa structure chimique unique, qui comprend deux groupes hexafluoroisopropanol liés à un cycle phénolique. La présence d'atomes de fluor confère des propriétés distinctives au composé, le rendant précieux dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du 4-Éthyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol implique généralement les étapes suivantes :

Matières premières: La synthèse commence par la préparation du 2,6-diméthylphénol et de la 1,1,1,3,3,3-hexafluoroacétone.

Réaction: La réaction entre le 2,6-diméthylphénol et la 1,1,1,3,3,3-hexafluoroacétone est réalisée en présence d'un catalyseur acide fort, tel que l'acide sulfurique, sous des conditions de température contrôlées.

Purification: Le produit résultant est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé souhaité avec une pureté élevée.

Méthodes de production industrielle: Dans les milieux industriels, la production de ce composé peut impliquer des réacteurs à grande échelle et des procédés à flux continu pour garantir une synthèse efficace et économique. L'utilisation de systèmes automatisés et de techniques de purification avancées contribue à obtenir des rendements élevés et une qualité constante.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le composé peut subir des réactions d'oxydation, conduisant à la formation de dérivés de la quinone.

Réduction: Les réactions de réduction peuvent convertir le groupe phénol en une hydroquinone correspondante.

Substitution: Les réactions de substitution aromatique électrophile peuvent introduire divers substituants sur le cycle phénolique.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme le brome ou l'acide nitrique peuvent être utilisés respectivement pour les réactions d'halogénation ou de nitration.

Produits majeurs:

Oxydation: Dérivés de la quinone.

Réduction: Dérivés de l'hydroquinone.

Substitution: Dérivés phénoliques halogénés ou nitrés.

4. Applications de la recherche scientifique

Chimie:

- Le composé est utilisé comme solvant dans diverses réactions organiques en raison de sa forte polarité et de sa capacité à stabiliser les intermédiaires réactionnels.

- Il est utilisé dans la synthèse de polymères fluorés et de matériaux pour des applications avancées.

Biologie:

- La structure unique du composé en fait un outil précieux pour étudier les interactions enzymatiques et le repliement des protéines.

Médecine:

- Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique et son rôle dans les systèmes d'administration de médicaments.

Industrie:

- Il est utilisé dans la production de revêtements, d'adhésifs et de mastics haute performance en raison de sa stabilité chimique et de sa résistance aux environnements difficiles.

5. Mécanisme d'action

Le mécanisme d'action du 4-Éthyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol implique son interaction avec des cibles moléculaires par le biais de liaisons hydrogène et d'interactions hydrophobes. La présence d'atomes de fluor améliore sa capacité à participer à ces interactions, conduisant à une affinité de liaison et une spécificité accrues. Le composé peut moduler l'activité enzymatique et influencer les voies biochimiques, ce qui en fait un outil précieux dans la recherche biochimique.

Applications De Recherche Scientifique

Chemistry:

- The compound is used as a solvent in various organic reactions due to its high polarity and ability to stabilize reactive intermediates.

- It is employed in the synthesis of fluorinated polymers and materials for advanced applications.

Biology:

- The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.

Medicine:

- Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.

Industry:

- It is used in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to harsh environments.

Mécanisme D'action

The mechanism of action of 4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its ability to participate in these interactions, leading to increased binding affinity and specificity. The compound can modulate enzyme activity and influence biochemical pathways, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Composés similaires:

1,1,1,3,3,3-Hexafluoro-2-propanol: Un composé apparenté avec des groupes fluorés similaires mais sans le cycle phénolique.

2,6-Di-tert-butyl-4-éthylphénol: Un autre dérivé phénolique avec des substituants différents sur le cycle phénolique.

Unicité:

- La présence de deux groupes hexafluoroisopropanol dans le 4-Éthyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol confère des propriétés uniques telles qu'une forte polarité, une stabilité chimique et la capacité à stabiliser les intermédiaires réactionnels. Ces caractéristiques le distinguent des autres composés similaires et le rendent précieux dans des applications spécialisées.

Propriétés

Formule moléculaire |

C14H10F12O3 |

|---|---|

Poids moléculaire |

454.21 g/mol |

Nom IUPAC |

4-ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |

InChI |

InChI=1S/C14H10F12O3/c1-2-5-3-6(9(28,11(15,16)17)12(18,19)20)8(27)7(4-5)10(29,13(21,22)23)14(24,25)26/h3-4,27-29H,2H2,1H3 |

Clé InChI |

WECMHMOIORSWKO-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O)C(C(F)(F)F)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.